molecular formula C11H13N3 B14348099 6-Cyclopentylpyrazolo[1,5-a]pyrimidine CAS No. 90253-54-6

6-Cyclopentylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14348099
CAS No.: 90253-54-6
M. Wt: 187.24 g/mol
InChI Key: GPSIIDVGWAPKSY-UHFFFAOYSA-N
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Description

6-Cyclopentylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-bis-electrophiles. One common method includes the reaction of 3-aminopyrazole with cyclopentanone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopentylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in dichloromethane.

Major Products Formed:

Scientific Research Applications

6-Cyclopentylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopentylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it effective against various diseases. The compound’s ability to interact with DNA and RNA also contributes to its biological activity .

Comparison with Similar Compounds

6-Cyclopentylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidines

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The cyclopentyl group in this compound provides unique steric and electronic effects, enhancing its stability and reactivity compared to other derivatives .

Properties

CAS No.

90253-54-6

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6-cyclopentylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H13N3/c1-2-4-9(3-1)10-7-12-11-5-6-13-14(11)8-10/h5-9H,1-4H2

InChI Key

GPSIIDVGWAPKSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN3C(=CC=N3)N=C2

Origin of Product

United States

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